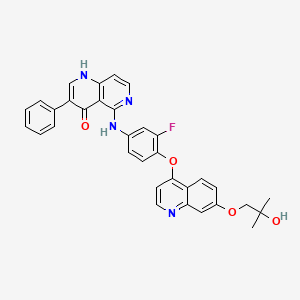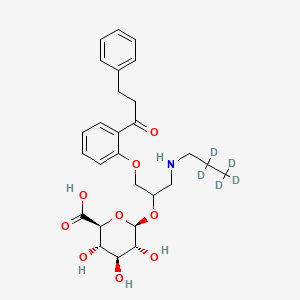
Propafenone beta-D-glucuronide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propafenone is a class 1c anti-arrhythmic medication primarily used to treat conditions associated with rapid heartbeats, such as atrial and ventricular arrhythmias . It is known for its ability to slow the influx of sodium ions into cardiac muscle cells, thereby decreasing the excitability of these cells . Propafenone is sold under various brand names, including Rythmol and Rytmonorm .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propafenone can be synthesized through a multi-step process. One common method involves reacting 2-hydroxy-omega-phenylpropiophenone (as the sodium salt) with 1-chloro-2,3-epoxypropane. The resulting compound, 2-(2’,3’-epoxypropyl)-omega-phenylpropiophenone, is then reacted with n-propylamine to yield propafenone .
Industrial Production Methods: In industrial settings, propafenone hydrochloride can be prepared using a hydrophilic gel sustained release technology. This method involves the use of polymer starch, methylcellulose, sodium methylcellulose, hydroxypropyl methyl cellulose, and polyethylene glycol to control the release speed of propafenone hydrochloride, maintaining stable blood concentration levels for up to 12 hours .
Chemical Reactions Analysis
Types of Reactions: Propafenone undergoes various chemical reactions, including:
Oxidation: Propafenone can be oxidized to form metabolites.
Reduction: The compound can be reduced using specific reducing agents.
Substitution: Propafenone can undergo substitution reactions, particularly involving its aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Conditions for substitution reactions often involve catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions include various metabolites and derivatives of propafenone, which can have different pharmacological properties.
Scientific Research Applications
Propafenone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving anti-arrhythmic agents and their chemical properties.
Biology: Research on propafenone includes its effects on ion channels and cellular excitability.
Mechanism of Action
Propafenone exerts its effects by inhibiting sodium channels, which restricts the entry of sodium ions into cardiac cells. This action reduces the excitability of the cells and helps to stabilize the myocardial membranes . Propafenone also has beta-adrenergic blocking activity, which can cause bradycardia and bronchospasm . The compound is more selective for cells with a high rate of excitability but also affects normal cells to a lesser extent .
Comparison with Similar Compounds
Flecainide: Another class 1c anti-arrhythmic agent with similar properties to propafenone.
Metoprolol: A selective beta-blocker used for similar cardiac conditions.
Xarelto (Rivaroxaban): An anticoagulant used for preventing blood clots in conditions like atrial fibrillation.
Uniqueness of Propafenone: Propafenone is unique in its dual action as both a sodium channel blocker and a beta-adrenergic blocker . This combination of activities makes it particularly effective in treating a wide range of arrhythmias. Additionally, its ability to be formulated into sustained-release preparations enhances its therapeutic efficacy and patient compliance .
Properties
Molecular Formula |
C27H35NO9 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(2,2,3,3,3-pentadeuteriopropylamino)-3-[2-(3-phenylpropanoyl)phenoxy]propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H35NO9/c1-2-14-28-15-18(36-27-24(32)22(30)23(31)25(37-27)26(33)34)16-35-21-11-7-6-10-19(21)20(29)13-12-17-8-4-3-5-9-17/h3-11,18,22-25,27-28,30-32H,2,12-16H2,1H3,(H,33,34)/t18?,22-,23-,24+,25-,27+/m0/s1/i1D3,2D2 |
InChI Key |
DPSCUTCAFODJSS-QONWOCNGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


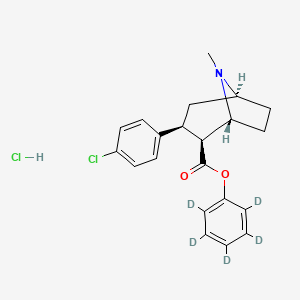
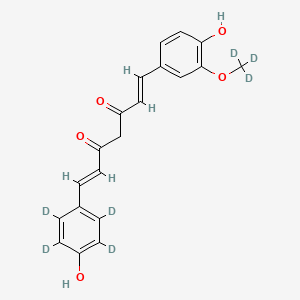
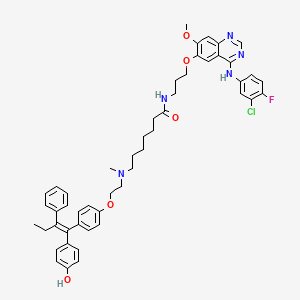
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
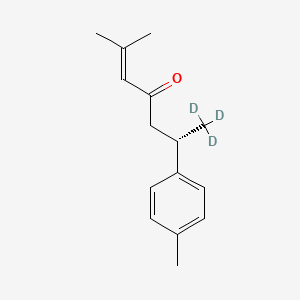
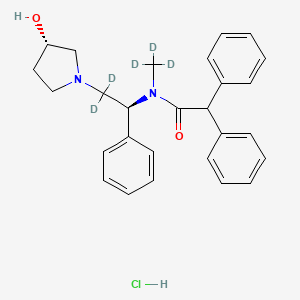
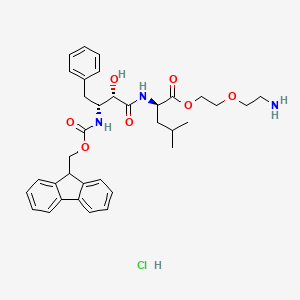
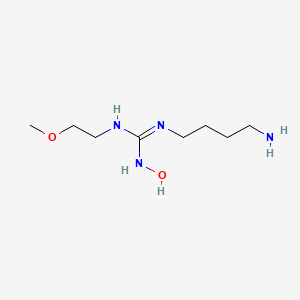
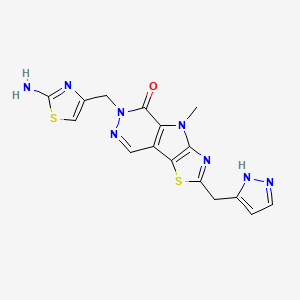

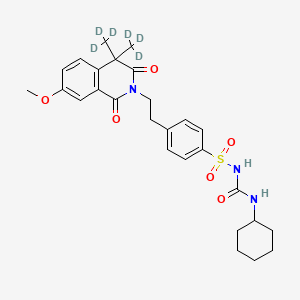
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)

